molecular formula C15H14N2O2 B1519715 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 1172743-77-9

2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B1519715
CAS No.: 1172743-77-9
M. Wt: 254.28 g/mol
InChI Key: NMUUMGLQAUNANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Polycyclic Heterocyclic Systems

The compound’s IUPAC name adheres to established guidelines for polycyclic systems. The core structure is a dibenzooxazepine , denoted as dibenzo[b,f]oxazepine , which consists of a seven-membered oxazepine ring fused to two benzene rings at the b and f positions. The numbering system prioritizes the oxazepine ring as the principal component, with substituents assigned locants accordingly.

  • Hantzsch-Widman System : The oxazepine ring is named using skeletal replacement nomenclature, where oxygen and nitrogen replace two carbon atoms in a seven-membered alkane (heptane). The suffix -azepine indicates a seven-membered ring with one nitrogen atom.
  • Fusion Nomenclature : The b,f designation specifies the positions of fusion between the benzene rings and the oxazepine core. The b position corresponds to the 1,2-bond of the first benzene ring, while f denotes the 4,5-bond of the second benzene ring.
Key Structural Features
Feature Description
Core Structure Dibenzo[b,f]oxazepine with a ketone group at position 11
Substituents Amino group at position 2; methyl groups at positions 8 and 10
Ring Saturation Partially saturated (oxazepinone ring with one double bond)

The numbering begins at the bridgehead atom of the oxazepine ring (position 1), proceeding through the nitrogen atom (position 2) and the ketone group (position 11).

Comparative Analysis of Registry Numbers and CAS Designations

Registry numbers and CAS designations for this compound highlight discrepancies in naming conventions and structural isomerism.

Source CAS Number IUPAC Name Notes
PubChem (CID 453933) 135810-45-6 2-Amino-7,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one Positional isomer (methyl at 7,10)
BLDpharm 1172743-77-9 2-Amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one Target compound with methyl at 8,10
PubChem (CID 44116907) 1172743-77-9 8-Amino-3,5-dimethylbenzo[b]benzoxazepin-6-one Alternative numbering system

The variations in CAS numbers and IUPAC names reflect differences in substituent positioning and numbering priorities. For example, the PubChem entry for CID 453933 lists a methyl group at position 7 instead of 8, indicating a positional isomer.

Structural Isomerism in Dibenzooxazepine Derivatives

The compound exhibits potential structural isomerism due to its substituents and fused ring system:

  • Positional Isomerism :

    • The amino group at position 2 and methyl groups at 8 and 10 can vary in placement. For example, a methyl group at position 7 instead of 8 (as in CID 453933) creates a distinct isomer.
    • The ketone group at position 11 could theoretically exist in alternative tautomeric forms, though the 11(10H)-one designation confirms the enol-keto form.
  • Stereoisomerism :

    • The oxazepinone ring contains a bridgehead nitrogen, which may exhibit restricted rotation, but no chiral centers are present in the unsubstituted core. Substituents like the amino group could introduce stereoisomerism if asymmetric centers form.

Systematic Approaches to Benzannulation Patterns

Benzannulation strategies for constructing dibenzooxazepine derivatives involve forming the fused aromatic system through cyclization or coupling reactions. Key methods include:

Method Mechanism Example Application
Rh(III)-Catalyzed C–H Direct benzannulation via π-allyl metal complex formation Synthesis of carbazoles and quinolinones
Photochemical Rearrangement UV-induced cyclization of dihetarylethenes Formation of carbazoles and benzo[b]thiophenes
Condensation Reactions Intramolecular cyclization of acyclic precursors Benzannulation via 1,3-diketones

For the target compound, a plausible synthetic route involves:

  • Oxazepine Ring Formation : Cyclization of an acyclic precursor containing the oxazepine core.
  • Benzannulation : Introduction of benzene rings via electrophilic substitution or coupling reactions.
  • Substituent Installation : Directed functionalization to introduce the amino and methyl groups.

Properties

IUPAC Name

8-amino-3,5-dimethylbenzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9-3-5-14-12(7-9)17(2)15(18)11-8-10(16)4-6-13(11)19-14/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUMGLQAUNANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one, with the CAS number 1172743-77-9, is a compound belonging to the dibenzoxazepine family. Its molecular formula is C15H14N2O2, and it has a molecular weight of 254.28 g/mol. This compound has garnered interest due to its potential biological activities, which include neuropharmacological effects and other therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzoxazepine core. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
PurityTypically 95%
IUPAC Name8-amino-3,5-dimethylbenzo[b][1,4]benzoxazepin-6-one
InChI KeyNMUUMGLQAUNANY-UHFFFAOYSA-N

Neuropharmacological Effects

Research indicates that compounds within the dibenzoxazepine class exhibit significant neuropharmacological activities. Specifically, studies have suggested that 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one may possess properties similar to established antipsychotic and antidepressant medications.

  • Antidepressant Activity : A study conducted on structurally related compounds demonstrated that dibenzoxazepines can influence serotonin and norepinephrine reuptake, suggesting potential antidepressant effects .
  • Antipsychotic Potential : Another investigation highlighted the ability of dibenzoxazepines to modulate dopaminergic activity, which is crucial for treating psychotic disorders .

The exact mechanism of action for 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one remains to be fully elucidated; however, it is hypothesized that its activity is mediated through interactions with neurotransmitter systems in the brain. This includes:

  • Serotonin Receptors : Modulation of serotonin receptors can lead to mood stabilization.
  • Dopamine Receptors : Antagonistic effects on certain dopamine receptors may reduce psychotic symptoms.

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds within the dibenzoxazepine family. For example:

  • A comparative analysis of various dibenzoxazepines revealed that modifications in their chemical structure significantly affect their binding affinity to neurotransmitter receptors .
  • An experimental study on animal models indicated that certain derivatives exhibited reduced anxiety-like behavior when administered at specific dosages .

Scientific Research Applications

Research Applications

  • Pharmaceutical Research
    • This compound serves as a scaffold for the development of new pharmaceuticals. Its structural features are conducive to modifications that can enhance biological activity or selectivity for specific targets.
    • Case Study : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit promising antipsychotic and antidepressant activities. These findings suggest potential applications in treating mood disorders and schizophrenia.
  • Neuroscience
    • The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacology.
    • Case Study : Investigations into compounds similar to 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin have shown effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
  • Synthetic Chemistry
    • It is used in synthetic pathways to create complex organic molecules due to its unique ring structure.
    • Case Study : Researchers have successfully utilized this compound in multi-step synthesis processes to produce novel heterocyclic compounds with potential applications in various fields, including materials science and agrochemicals.

Potential Benefits

  • Versatile Scaffold : The compound's structure allows for diverse modifications, leading to a wide range of biological activities.
  • Targeted Drug Development : Its interactions with specific biological targets can be leveraged to design drugs with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substitution Patterns

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one 2-NH₂, 8-CH₃, 10-CH₃ C₁₄H₁₂N₂O₂ High lipophilicity (XLogP: 1.9); scaffold for MCRs
10-Methoxy-8-methyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one 10-OCH₃, 8-CH₃ C₁₅H₁₃NO₃ Synthesized via μ-oxo hypervalent iodine catalysis (97% yield)
3-Chloro-10-methoxy-dibenzo[b,f][1,4]oxazepin-11(10H)-one 3-Cl, 10-OCH₃ C₁₄H₁₀ClNO₃ Enhanced electrophilicity; used in oxidative coupling studies
8-Bromo-10-methoxy-dibenzo[b,f][1,4]oxazepin-11(10H)-one 8-Br, 10-OCH₃ C₁₄H₁₀BrNO₃ Halogenated derivative for cross-coupling reactions
7-Amino-10-methyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one 7-NH₂, 10-CH₃ C₁₄H₁₂N₂O₂ Regioisomer with antigiardial activity (IC₅₀: 0.18 µM)
2-Chloro-dibenzo[b,f][1,4]oxazepin-11(10H)-one 2-Cl C₁₃H₈ClNO₂ Chlorinated analogue; potential electrophilic reactivity

Key Observations :

  • Microwave-assisted synthesis (e.g., Ugi/cyclization sequences) significantly reduces reaction times (30 minutes vs. 31–49 hours for conventional methods) .
  • Metal-free catalysis (e.g., hypervalent iodine) avoids transition-metal contamination, critical for pharmaceutical applications .

Preparation Methods

Nitro Precursor Reduction Method

One of the most reliable methods for preparing amino-substituted dibenzo[b,f]oxazepinones involves the reduction of a nitro precursor. For example, the reduction of 2-nitrobenzo[b,f]oxazepin-11(10H)-one to the corresponding amino compound has been reported with high efficiency:

  • Reaction conditions : The nitro compound is suspended in a mixture of absolute ethanol and water.
  • Reducing agents : Elemental iron and iron(III) chloride are used as reductants.
  • Procedure : The suspension is refluxed for several hours (typically around 2.5 to 4 hours), with incremental additions of iron to maintain reduction efficiency.
  • Workup : After reflux, the mixture is filtered to remove iron residues, ethanol is removed under reduced pressure, and the product is precipitated and filtered from water.
  • Yield : This method achieves high yields (~94%) of the amino product as a solid with good purity.
  • Analytical data : HPLC retention time and mass spectrometry confirm the product identity (MH+ = 227.2 for the unsubstituted analog).

This method can be adapted for methyl-substituted analogs by starting from appropriately methylated nitro precursors.

Nucleophilic Aromatic Substitution (SNAr) for Ring Closure

Another key step is the formation of the oxazepin ring by intramolecular nucleophilic aromatic substitution:

  • Starting materials : Haloaryl nitroarenes and phenolic compounds with methyl substituents.
  • Base : Potassium carbonate is commonly used.
  • Solvent : Dimethylformamide (DMF) is preferred for its high boiling point and polarity.
  • Reaction conditions : The mixture is stirred at elevated temperatures (80–110 °C) under air atmosphere for extended periods (overnight or 10 hours).
  • Workup : After cooling, the reaction mixture is extracted with dichloromethane, washed with aqueous NaOH, water, and brine, then concentrated.
  • Purification : Recrystallization from suitable solvents like petroleum ether and dichloromethane affords the haloaryl-tethered nitroarene intermediates.
  • Subsequent steps : These intermediates undergo reduction of the nitro group to amino, followed by cyclization to yield the target oxazepinone.

This method allows incorporation of methyl groups at desired positions by using methyl-substituted phenols or haloarenes.

Environmentally Friendly and Efficient Methods

In related dibenzo[b,f]heterocycles such as thiazepinones, environmentally friendly methods have been developed that could be adapted for oxazepinones:

  • Initial step : Reaction of substituted salicylic acid derivatives with halonitrobenzenes in basic aqueous solution.
  • Reduction : Nitro group reduction using heterogeneous metal catalysts (e.g., Raney nickel) under hydrogen atmosphere in water or alcohol solvents.
  • Cyclization : Direct cyclization without prior activation of carboxylic acid groups, minimizing use of organic solvents.
  • Reaction parameters : Hydrogen pressure 100-900 psig, temperature 10-170 °C, reaction time 1-14 hours.
  • Advantages : This approach reduces organic solvent use, improves atom economy, and is scalable.

While this method is reported for thiazepinones, the chemical similarity suggests potential adaptation for oxazepinone synthesis, especially for methylated derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Nitro Reduction with Fe/FeCl3 2-nitro precursor, Fe, FeCl3, EtOH/H2O, reflux 2.5-4h High yield, simple workup ~94 Suitable for amino group introduction
SNAr Ring Closure in DMF Haloaryl nitroarene, K2CO3, DMF, 80-110 °C, overnight Allows methyl group incorporation 85-90 Followed by nitro reduction and cyclization
Heterogeneous Catalytic Reduction and Cyclization Nitro intermediate, Raney Ni, H2, water/alcohol, 10-170 °C Environmentally friendly, scalable Not specified Adapted from thiazepinone synthesis

Research Findings and Considerations

  • The reduction of nitro groups to amino groups is a critical step and can be efficiently achieved using elemental iron/iron(III) chloride or catalytic hydrogenation with Raney nickel.
  • The choice of solvent and base in the SNAr step affects the yield and purity of intermediates.
  • Methyl substituents at the 8 and 10 positions can be introduced by selecting appropriately substituted starting phenols or haloarenes.
  • Environmentally benign methods are emerging, emphasizing aqueous media and heterogeneous catalysis to reduce organic solvent use and improve sustainability.
  • Analytical data such as HPLC retention times, mass spectrometry, and NMR confirm the structure and purity of intermediates and final products.

Q & A

Q. Table 1: Comparative Anti-Giardia Activity of Regioisomers

CompoundRegiochemistryIC₅₀ (µM)Source
SN007976407-Acylamino0.18 ± 0.05Commercial
Resynthesized 18-Acylamino>10In-house

Q. Table 2: Catalytic Systems for Cyclocarbonylation

CatalystSubstrateYield (%)Conditions
PdI₂/Cytop 2922-(2-Iodophenoxy)aniline8560°C, 12 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.